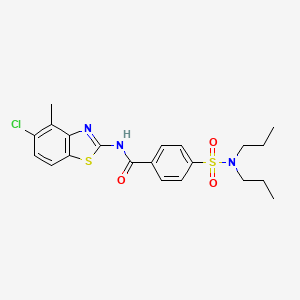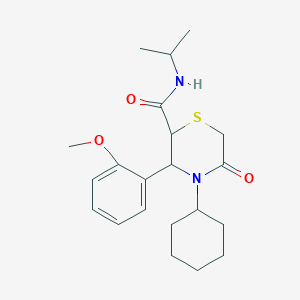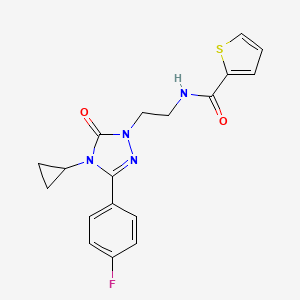![molecular formula C24H22ClN5O2 B2447742 2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide CAS No. 1105200-18-7](/img/structure/B2447742.png)
2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide” is a complex organic molecule. It belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known to exhibit a wide range of pharmacological activities . Pyrazolo[3,4-d]pyrimidines are isosteres of purines and are considered as privileged core skeletons in biologically active compounds .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with electrophilic and nucleophilic reagents . The structures of the synthesized compounds are confirmed by elemental analyses and spectral data . Ultrasonic-assisted synthesis has been used for the preparation of pyrazolo[3,4-d]pyrimidines tethered with 1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines can be confirmed using various spectroscopic techniques. For instance, the presence of a keto functionality can be confirmed by the presence of a peak corresponding to C=O in the IR spectrum .Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure Characterization
The compound is utilized in the synthesis of various heterocyclic derivatives, offering a wide range of chemical structures with potential biological activities. For instance, it plays a crucial role in the synthesis of new 1H-pyrazole, pyridazin-3(2H)-one, and oxazin-4-one derivatives, with structures characterized through elemental analyses, mass, IR, 1H, and 13C NMR spectra (Akbas & Aslanoğlu, 2006). It's also involved in the synthesis of novel pyrazole derivatives incorporating various moieties with the structures characterized by different spectroanalytical techniques (Hafez, El-Gazzar, & Al-Hussain, 2016).
Heterocyclic Synthesis and Biological Activity Exploration
This compound is a precursor in synthesizing various heterocyclic compounds like isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, and pyrazolo[3,4-d]pyridazines. These derivatives have been studied for their biological activities, particularly their antimicrobial properties. The newly synthesized compounds generally showed adequate inhibitory efficiency against gram-positive and gram-negative bacteria (Zaki, Sayed, & Elroby, 2016). Additionally, these compounds have been synthesized to explore their potential as anticancer and antimicrobial agents (Katariya, Vennapu, & Shah, 2021).
Dye Synthesis and Textile Application
Interestingly, some derivatives of this compound have been applied in the textile industry. For instance, certain derivatives exhibit hues from orange-yellow to orange-red when applied as disperse dyes on polyester fiber. Their absorption spectral characteristics, fastness properties, and color assessments have been reported, indicating the compound's utility in dye synthesis and textile applications (Deeb, El-Hossami, & Abdelgawad, 2014).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound 2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide primarily targets the receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .
Mode of Action
The compound interacts with RIPK1, inhibiting its kinase activity. It has a high binding affinity for RIPK1 compared to other regulatory kinases of necroptosis . This interaction results in the blockage of TNFα-induced necroptosis in both human and murine cells .
Biochemical Pathways
The compound affects the RIPK1/RIPK3/MLKL pathway by inhibiting the phosphorylation induced by TSZ . This inhibition disrupts the necroptosis signaling pathway, thereby preventing cell death.
Pharmacokinetics
In liver microsomal assay studies, the clearance rate and half-life of the compound were found to be 18.40 mL/min/g and 75.33 minutes, respectively . The compound displayed acceptable pharmacokinetic characteristics, with an oral bioavailability of 59.55% .
Result of Action
The molecular and cellular effects of the compound’s action include the efficient blockage of TNFα-induced necroptosis in both human and murine cells . This results in the inhibition of the RIPK1/RIPK3/MLKL pathway, preventing cell death.
Propiedades
IUPAC Name |
2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O2/c25-18-7-4-8-19(13-18)30-23-20(14-27-30)22(17-9-10-17)28-29(24(23)32)15-21(31)26-12-11-16-5-2-1-3-6-16/h1-8,13-14,17H,9-12,15H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGKVAOKFAOISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC(=CC=C4)Cl)CC(=O)NCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-N-[[4-(furan-3-yl)phenyl]methyl]pyrimidin-2-amine](/img/structure/B2447661.png)
![1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine](/img/structure/B2447662.png)
![4-ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2447663.png)
![2-[[2-furanyl(oxo)methyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B2447664.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2447669.png)


![5-Methyl-7-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2447674.png)

![1,3,6-trimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2447677.png)
![2-Chloro-6-(methylthio)benzo[d]thiazole](/img/structure/B2447679.png)
![1-O'-Tert-butyl 4-O-ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1',4-dicarboxylate](/img/structure/B2447680.png)